![molecular formula C9H16N2 B14623303 1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- CAS No. 56912-87-9](/img/structure/B14623303.png)
1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azaspiro[25]oct-1-en-2-amine, N,N-dimethyl- is a heterocyclic compound featuring a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-pyrane with N-methyl-N-phenyltetrahydropyran-3-thiocarboxamide under specific conditions . The reaction typically requires the use of thiobenzoic acid and Z-Phe-OH as reagents, leading to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for 1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- has several scientific research applications:
Chemistry: It serves as a valuable synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and protein conformations.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine: This compound shares a similar spirocyclic structure and is used in similar applications.
2-Aminoisobutyric acid: Known for its widespread occurrence in nature, this compound has structural similarities and is used in peptide design.
Uniqueness
1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
56912-87-9 |
|---|---|
Molekularformel |
C9H16N2 |
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
N,N-dimethyl-1-azaspiro[2.5]oct-1-en-2-amine |
InChI |
InChI=1S/C9H16N2/c1-11(2)8-9(10-8)6-4-3-5-7-9/h3-7H2,1-2H3 |
InChI-Schlüssel |
TZOPMWNTCAVLPG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC12CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-](/img/structure/B14623221.png)



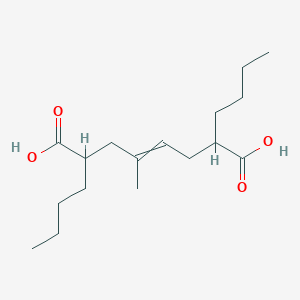
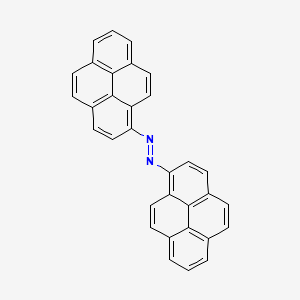
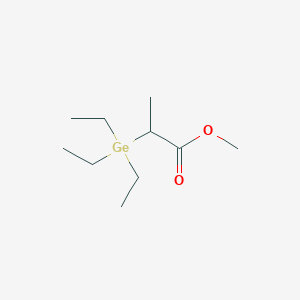
![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)
![N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14623285.png)
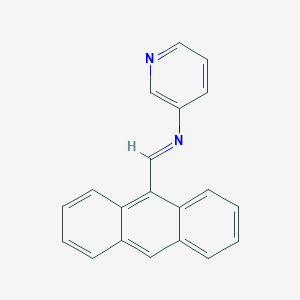


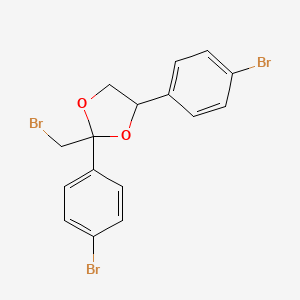
![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
